

# Technical Whitepaper: Spectroscopic Characterization of 3-Chloro-4-nitropyridine

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## Compound of Interest

*Compound Name:* 3-Chloro-4-nitropyridine  
hydrochloride

*CAS No.:* 1257849-11-8

*Cat. No.:* B3365682

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CAS: 13194-60-0 | Formula:  $C_5H_3ClN_2O_2$  | MW: 158.54 g/mol [1]

## Executive Summary

3-Chloro-4-nitropyridine is a highly reactive halogenated pyridine scaffold used extensively in the synthesis of fused heterocycles (e.g., azabenzimidazoles) and pharmaceutical agents targeting kinase pathways.[1] Its chemical utility stems from the "ortho-effect" where the 3-chloro substituent activates the 4-nitro group towards nucleophilic aromatic substitution ( ), or vice-versa, depending on the nucleophile and conditions.[1]

This guide provides a definitive reference for the spectroscopic identification of this compound, distinguishing it from common synthetic impurities (such as the N-oxide precursor or the 2-chloro isomer).[1]

## Physicochemical Profile

Before spectroscopic analysis, verify the physical state.[2] Unlike its stable N-oxide precursor (mp ~115 °C), the free base is a low-melting solid or liquid at room temperature.[1]

Property	Value	Notes
Appearance	Light yellow liquid or low-melting solid	Melts near RT; handle with care.[1]
Melting Point	25 – 28 °C	Significant differentiator from N-oxide (115 °C).[1]
Boiling Point	250 – 255 °C	High thermal stability.[3]
Solubility	DCM, DMSO, Methanol, Ethyl Acetate	Poor solubility in water.
pKa (Predicted)	~ -0.97	Very weak base due to electron-withdrawing groups. [1]

## Spectroscopic Analysis: NMR, MS, IR

### Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode or Electron Impact (EI). Diagnostic Logic: The presence of a single chlorine atom provides a distinct isotopic signature that serves as the primary confirmation of the halogenation state.

### Fragmentation Pathway

The fragmentation is driven by the instability of the nitro group and the cleavage of the C-Cl bond.

- Molecular Ion ( ): 158/160 (3:1 ratio due to ).
- Base Peak: Often due to the labile nitro group.[1]
- Secondary Fragment: Loss of Cl or HCN from the pyridine ring.

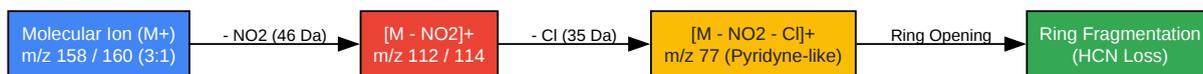


Figure 1: Proposed MS Fragmentation Pathway for 3-Chloro-4-nitropyridine

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Figure 1: The fragmentation logic highlights the sequential loss of the nitro group followed by the halogen, a characteristic pattern for nitro-halo-pyridines.[1]

## Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Neat liquid/solid).[1] Key Functional Groups: The spectrum is dominated by the nitro group stretches and the C-Cl bond.

Frequency ( )	Assignment	Description
1530 – 1550	Asymmetric Stretch	Very strong, sharp band.[1] Diagnostic for 4-nitro.
1340 – 1360	Symmetric Stretch	Strong band.[1] Paired with the 1530 peak.
3050 – 3100	Stretch	Weak aromatic proton stretches.[1]
1570, 1450	Ring Stretch	Pyridine skeletal vibrations.
700 – 800	Stretch	Moderate to strong band in the fingerprint region.[1]

## Nuclear Magnetic Resonance (NMR)

Solvent:

or

[1] Structural Logic: The molecule has three non-equivalent aromatic protons. The chemical

shifts are heavily influenced by the electron-withdrawing nature of the Nitro (C4) and Chloro (C3) groups, as well as the Pyridine Nitrogen (N1).

- H2 (Position 2): Most deshielded. It is adjacent to the Nitrogen (alpha) and ortho to the Chlorine.
- H6 (Position 6): Deshielded by the Nitrogen (alpha) but meta to the Nitro group.
- H5 (Position 5): Least deshielded (relative to H2/H6), but still downfield due to being ortho to the Nitro group.

Predicted

NMR Data (

, 400 MHz):

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
H-2	8.95 – 9.10	Singlet (s)	-	to N, ortho to Cl. [1] No vicinal H.
H-6	8.60 – 8.75	Doublet (d)		to N. Couples with H-5.[1]
H-5	7.60 – 7.80	Doublet (d)		to N, ortho to .

Note: Values are predicted based on substituent increments relative to pyridine and analogous compounds (e.g., 3-chloropyridine).[1]

NMR Assignments (Predicted):

- C-4 ( ): ~155 ppm (Deshielded, quaternary).[1]

- C-2 ( ): ~150 ppm (Alpha to N).[1]
- C-6 ( ): ~148 ppm (Alpha to N).[1]
- C-3 ( ): ~130 ppm (Quaternary).[1]
- C-5 ( ): ~120 ppm.[1]

## Experimental Protocols & Quality Control

### Sample Preparation for Analysis

To ensure reproducibility and avoid artifacts (such as hydrolysis), follow this protocol:

- Solvent Selection: Use anhydrous neutralized with basic alumina if the compound is suspected to be acid-sensitive.[1] is an alternative but may shift peaks downfield due to H-bonding.[1]
- Concentration: Prepare a 10 mg/mL solution for NMR.
- Handling: The compound is a low-melting solid.[1][3] If it is liquid upon receipt, do not assume impurity; verify with melting point or NMR.

### Impurity Profiling

Common impurities arise from the synthetic route (typically oxidation of 3-chloropyridine followed by nitration and reduction).

- Impurity A: 3-Chloro-4-nitropyridine N-oxide[1][2][4][5][6]

- Differentiation: The N-oxide has a much higher melting point (115 °C).[1] In NMR, the H-2 and H-6 protons of the N-oxide typically shift upfield relative to the free base due to the shielding effect of the oxygen on the alpha positions.[1]
- Impurity B: 3-Chloropyridine[1][7]
  - Differentiation: Lacks the nitro peaks in IR (1530/1350).[1] Mass spec shows M+ 113/115.

## Analytical Workflow Diagram

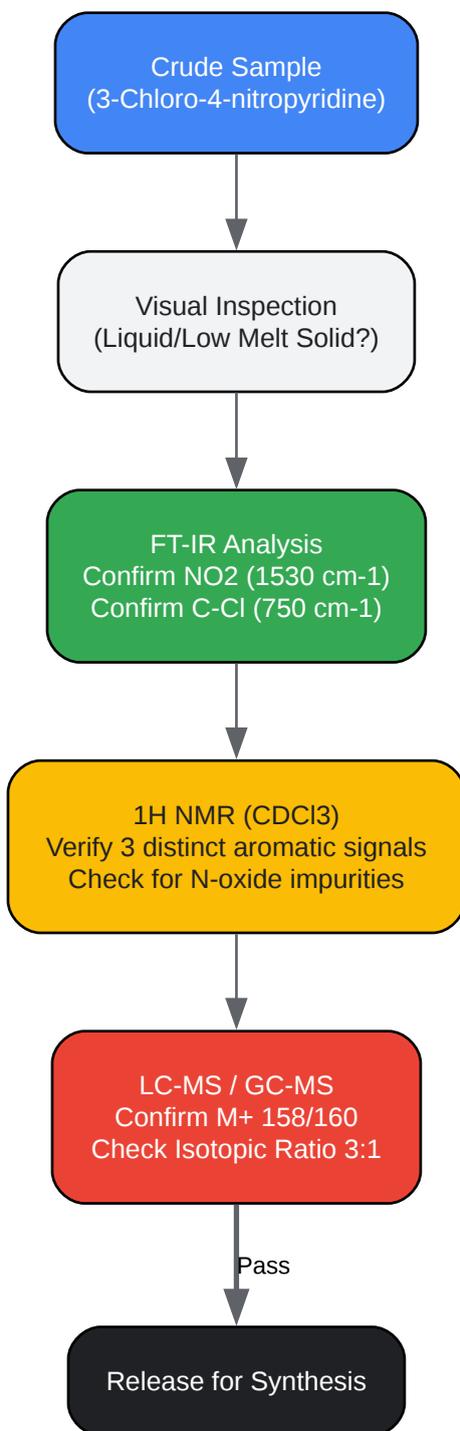


Figure 2: Sequential Analytical Workflow for Quality Control

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Figure 2: A self-validating workflow ensuring identity confirmation before downstream application.

## References

- PubChem. (2025). 3-Chloro-4-nitropyridine (CID 2762909).[1][3] National Library of Medicine. Available at: [\[Link\]](#)

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